sodium;trifluoromethanesulfinate
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Overview
Description
Sodium trifluoromethanesulfinate is the sodium salt of trifluoromethanesulfinic acid. It is a white crystalline solid that is highly soluble in water. This compound is widely used in organic synthesis, particularly for introducing trifluoromethyl groups into various substrates. The trifluoromethyl group is known for its ability to enhance the chemical and metabolic stability of compounds, making sodium trifluoromethanesulfinate a valuable reagent in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium trifluoromethanesulfinate can be synthesized through several methods. One common method involves the reaction of trifluoromethyl alkyl halide with an inorganic sulfur reducing agent, sodium bicarbonate, and water in acetonitrile. The reaction is carried out at room temperature for 2-50 hours to obtain the sulfinate, which is then oxidized to generate the sulfonate. The sulfonate is acidified to produce trifluoromethanesulfinic acid, which is then neutralized with sodium hydroxide to yield sodium trifluoromethanesulfinate .
Industrial Production Methods
In industrial settings, sodium trifluoromethanesulfinate is typically produced using a metal pressure-proof reactor. An aqueous solution of sodium sulfite is prepared and charged into the reactor. The reactor is then heated and pressurized to facilitate the reaction, resulting in the formation of sodium trifluoromethanesulfinate .
Chemical Reactions Analysis
Types of Reactions
Sodium trifluoromethanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethanesulfonate.
Reduction: It can be reduced to form trifluoromethyl compounds.
Substitution: It can participate in nucleophilic substitution reactions to introduce trifluoromethyl groups into aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with sodium trifluoromethanesulfinate include t-butyl hydroperoxide, which acts as an oxidant, and dimethyl sulfoxide, which serves as a solvent and oxidant. The reactions are typically carried out under mild conditions, often at room temperature .
Major Products
The major products formed from reactions involving sodium trifluoromethanesulfinate include trifluoromethylated aromatic compounds, β-trifluoromethyl alcohols, and trifluoromethylthiolated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism by which sodium trifluoromethanesulfinate exerts its effects involves a free radical process. When used as a reagent, it generates trifluoromethyl radicals that can react with electron-rich aromatic compounds to introduce trifluoromethyl groups. This reaction is facilitated by the presence of an oxidant, such as t-butyl hydroperoxide .
Comparison with Similar Compounds
Sodium trifluoromethanesulfinate is similar to other sulfinates, such as sodium methanesulfinate and sodium benzenesulfinate. it is unique in its ability to introduce trifluoromethyl groups, which are highly valued for their ability to enhance the stability and bioavailability of compounds. Other similar compounds include:
Sodium methanesulfinate: Used for introducing methyl groups.
Sodium benzenesulfinate: Used for introducing phenyl groups.
Sodium thiophene-2-sulfinate: Used for introducing thiophene groups.
Sodium trifluoromethanesulfinate stands out due to its trifluoromethyl group, which imparts unique properties to the compounds it modifies .
Properties
IUPAC Name |
sodium;trifluoromethanesulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O2S.Na/c2-1(3,4)7(5)6;/h(H,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUKAXLXGRUCD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(F)(F)(F)S(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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